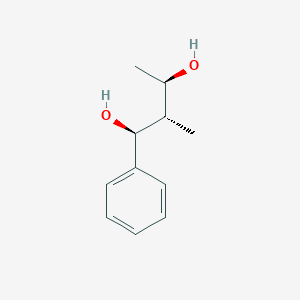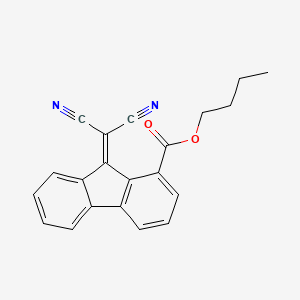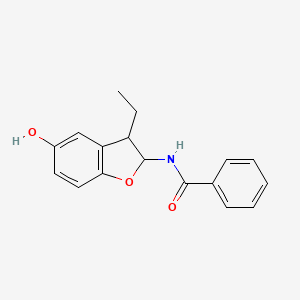
N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide is a compound that belongs to the benzofuran class of organic compounds. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Ethyl and Hydroxy Groups: The ethyl and hydroxy groups can be introduced through selective alkylation and hydroxylation reactions. These reactions often require specific reagents and conditions to ensure the desired substitution pattern.
Amidation Reaction: The final step involves the formation of the benzamide moiety through an amidation reaction. This can be achieved by reacting the benzofuran derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert the benzofuran ring into a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of benzofuran-2-one derivatives, while reduction can yield more saturated benzofuran derivatives.
Aplicaciones Científicas De Investigación
N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying benzofuran chemistry.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds such as 5-(3-hydroxypropyl)-2-(3’,4’-methylenedioxyphenyl)benzofuran have similar structures and biological activities.
Indole Derivatives: Indole compounds, which share a similar heterocyclic structure, also exhibit diverse biological activities and are used in various research applications.
Uniqueness
N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both ethyl and hydroxy groups on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological properties.
Propiedades
Número CAS |
477337-38-5 |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
N-(3-ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide |
InChI |
InChI=1S/C17H17NO3/c1-2-13-14-10-12(19)8-9-15(14)21-17(13)18-16(20)11-6-4-3-5-7-11/h3-10,13,17,19H,2H2,1H3,(H,18,20) |
Clave InChI |
ZKKNVHDBCGCUHG-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(OC2=C1C=C(C=C2)O)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


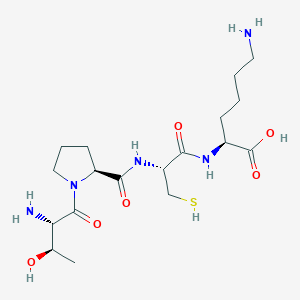
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
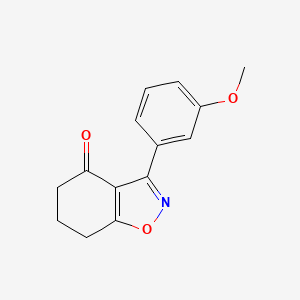
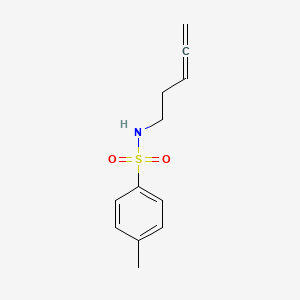
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)

![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
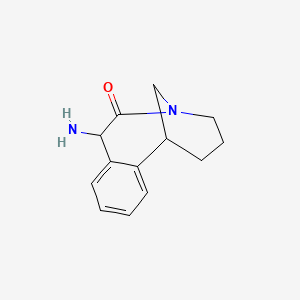
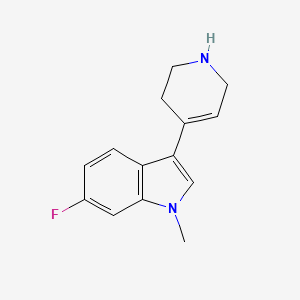
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)
